![molecular formula C18H18N4O5S B2373538 4-((1-(1,1-二氧化四氢噻吩-3-基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)甲基)苯甲酸甲酯 CAS No. 1040647-24-2](/img/structure/B2373538.png)
4-((1-(1,1-二氧化四氢噻吩-3-基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)甲基)苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry
科学研究应用
The scientific research applications of methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate are extensive:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its reactivity makes it useful in probing biochemical pathways and interactions within cells.
Industry: Utilized in creating specialty chemicals and materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate typically involves multi-step organic reactions. One common approach is the condensation of a benzoic acid derivative with a pyrazolo[3,4-d]pyrimidine scaffold, followed by oxidation and sulfonation processes to introduce the dioxidotetrahydrothiophen moiety. Reaction conditions often require controlled temperatures and specific catalysts to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, this compound can be synthesized using flow chemistry techniques, which allow for the continuous production of intermediates and final products. These methods increase efficiency and reduce the risk of side reactions. Large-scale reactions are typically conducted in automated reactors, with precise control over reaction parameters to maximize output and consistency.
化学反应分析
Types of Reactions:
Oxidation: The methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate can undergo oxidation to form various oxo-derivatives.
Reduction: Reduction reactions can convert the oxo-groups into hydroxyl groups, altering the compound's properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups to modify the compound's reactivity and solubility.
Common Reagents and Conditions:
Oxidizing Agents: Examples include potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used.
Substituents: Halogenated compounds and other nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxo-derivatives.
Reduction: Production of hydroxylated compounds.
Substitution: Diverse functionalized derivatives with potential therapeutic benefits.
作用机制
The mechanism by which methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate exerts its effects involves multiple molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and leading to changes in cellular functions.
Pathways Involved: It may influence signaling pathways, such as kinase signaling cascades, by binding to specific proteins and modulating their function.
相似化合物的比较
Methyl 4-((4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate
Methyl 4-((1H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl)benzoate
Unique Features:
The presence of the dioxidotetrahydrothiophen moiety distinguishes methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate from its counterparts, potentially enhancing its biochemical reactivity and specificity.
This comparison highlights the uniqueness of methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)methyl)benzoate, particularly in its potential for diverse applications in scientific research and industry.
属性
IUPAC Name |
methyl 4-[[1-(1,1-dioxothiolan-3-yl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c1-27-18(24)13-4-2-12(3-5-13)9-21-11-19-16-15(17(21)23)8-20-22(16)14-6-7-28(25,26)10-14/h2-5,8,11,14H,6-7,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUSNKPQWIQCLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4CCS(=O)(=O)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
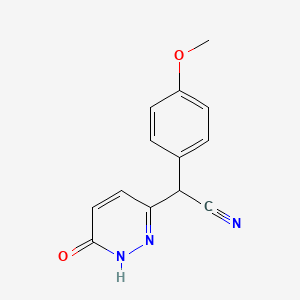
![N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-phenoxypropanamide](/img/structure/B2373458.png)
![N-(4-butylphenyl)-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide](/img/structure/B2373461.png)

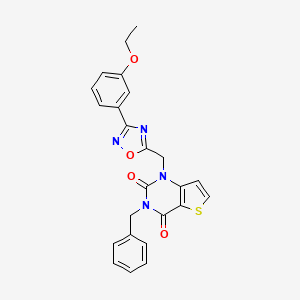
![2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B2373465.png)
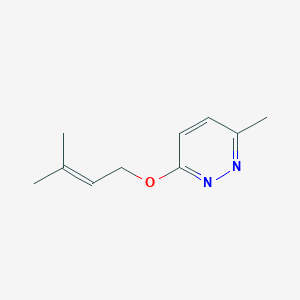
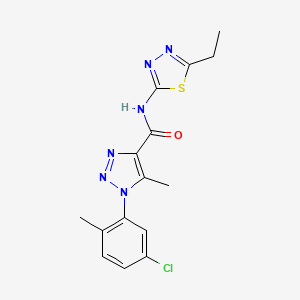
![(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2373468.png)
![ethyl 3-cyano-2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2373470.png)
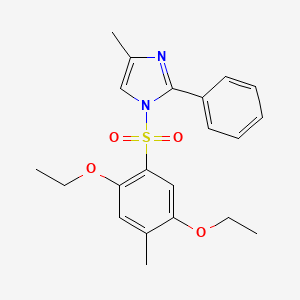
![5-chloro-2-(methylsulfanyl)-N-[(1-phenylpyrrolidin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2373474.png)
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-methylbenzoate](/img/structure/B2373476.png)
![3-({[1-ethyl-6-(2-furylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2373477.png)
